(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVWSXZWFQHQS-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2=CC=CC=C2CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The mechanism proceeds via imine formation between the amine and aldehyde, followed by electrophilic aromatic substitution. Critical parameters include:
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Acid concentration : Concentrated HCl (37%) ensures protonation of the imine intermediate, accelerating cyclization.
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Temperature : Reflux conditions (100–110°C) are necessary to overcome the activation energy of ring closure.
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Substituent effects : Electron-donating groups on the aromatic ring enhance reaction rates by stabilizing carbocation intermediates during cyclization.
A representative protocol from US Patent 3,978,063 involves reacting 3-chloromethylisoquinoline hydrochloride with formaldehyde in aqueous HCl, yielding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride after esterification. While this method efficiently produces racemic mixtures, enantiomeric resolution is required to isolate the (S)-enantiomer.
Schiff Base Reduction and Ring Closure
An alternative route described in CN112500343B employs a four-step sequence starting from 3,5-dichlorobenzaldehyde:
Stepwise Synthesis
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Schiff base formation : 3,5-Dichlorobenzaldehyde reacts with ammonia to form an imine intermediate.
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Sodium borohydride reduction : The imine is reduced to a secondary amine using NaBH₄ in methanol, with anhydrous CaCl₂ as a Lewis acid to enhance selectivity.
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Ring closure : Treatment with oxalyl chloride monomethyl ester and triethylamine in dichloromethane generates the tetrahydroisoquinoline core.
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Acidification : Concentrated sulfuric acid protonates the nitrogen, and subsequent reduction with NaBH₄ yields the final hydrochloride salt.
Table 1: Reaction Conditions and Yields for CN112500343B Protocol
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₃ | Water | 25 | 89.1 |
| 2 | NaBH₄, CaCl₂ | Methanol | 25–30 | 85.2 |
| 3 | Oxalyl chloride monomethyl ester, Et₃N | Dichloromethane | 5–20 | 98.7 |
| 4 | H₂SO₄, NaBH₄ | Ethyl acetate | 35–40 | 60.0 |
This method achieves a total yield >60% and highlights the role of Lewis acids in stabilizing intermediates during reduction.
Stereochemical Control via Chiral Resolution
While most synthetic routes produce racemic mixtures, the (S)-enantiomer can be isolated using chiral auxiliaries or chromatography. The J-Stage method synthesizes 2,7-substituted derivatives via Boc-protected intermediates, enabling enantiomeric separation before deprotection.
Enantioselective Synthesis
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Boc protection : Methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is alkylated with oxazole derivatives under basic conditions.
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Chiral chromatography : The racemic mixture is resolved using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (S)-enantiomer.
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Deprotection : HCl/HCO₂H removes the Boc group, yielding the target compound with >99% enantiomeric excess (ee).
Industrial-Scale Adaptations
Solvent and Reagent Optimization
The ChemicalBook protocol uses cost-effective reagents for large-scale production:
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid and ethanol.
Reduction: (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic alcohol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
a. Anticoagulant Development
Recent studies have identified derivatives of tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) as promising candidates for novel anticoagulants. The electronically rich nature of these compounds allows for enhanced interactions with biological targets involved in coagulation pathways. Research indicates that highly substituted THIQ3CAs can be synthesized through efficient methodologies such as the Horner-Wadsworth-Emmons and Pictet-Spengler reactions, leading to compounds with significant anticoagulant activity .
b. Antitussive Properties
Historically, tetrahydroisoquinoline derivatives have been noted for their antitussive (cough-suppressing) effects. For instance, studies have shown that certain tetrahydroisoquinoline carboxylic acids exhibit antitussive activity comparable to codeine but with reduced side effects such as respiratory depression and gastrointestinal paralysis. This makes them suitable candidates for treating various cough-related conditions .
Synthetic Applications
a. Chiral Building Blocks
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various transformations allows chemists to create a wide array of derivatives that are essential in drug design . The compound's stereochemistry plays a crucial role in determining the biological activity of the resultant molecules.
b. Synthesis of Isoquinoline Derivatives
The compound serves as a precursor for synthesizing various isoquinoline derivatives through methods such as cyclization reactions. These derivatives are often explored for their potential therapeutic effects against neurological disorders and other health conditions .
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester is not fully understood, but it is believed to interact with various molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological and Catalytic Properties
Stereochemical Influence
- (S)- vs. (R)-Enantiomers: The (S)-configuration in ethyl ester derivatives enhances enantioselectivity in organocatalytic reactions (e.g., Diels-Alder cycloadditions), whereas the (R)-enantiomer of the carboxylic acid form shows higher binding affinity to viral proteases .
- Methoxy/Hydroxy Substituents : 6,7-Dimethoxy derivatives (e.g., ) exhibit improved solubility and CNS penetration, making them suitable for neuroactive compound synthesis. Hydroxy groups (e.g., 6-hydroxy in ) introduce hydrogen-bonding sites for target interactions .
Ester vs. Acid Functionality
Biological Activity
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester (THIQ-CA-Et) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This compound is part of a broader class of tetrahydroisoquinolines known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of THIQ-CA-Et based on recent studies and findings.
THIQ-CA-Et is characterized by its tetrahydroisoquinoline core structure, which is modified by a carboxylic acid and an ethyl ester group. The structural formula can be represented as follows:
Anticoagulant Properties
Recent research highlights the anticoagulant potential of THIQ derivatives, including THIQ-CA-Et. A study demonstrated that highly substituted THIQ-CA analogs could serve as promising anticoagulants. The synthesized compounds exhibited significant activity against thrombin and factor Xa, which are crucial in the coagulation cascade .
Neuroprotective Effects
THIQ derivatives have also been studied for their neuroprotective effects. For instance, THIQ-CA-Et has shown promise in protecting neuronal cells from oxidative stress-induced damage. In vitro studies indicated that this compound could reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting its potential role in neurodegenerative disease prevention .
Anti-inflammatory Activity
The anti-inflammatory properties of THIQ-CA-Et were assessed through various assays measuring cytokine production and inflammatory markers. The results indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .
Study 1: Anticoagulant Activity
In a controlled study involving animal models, THIQ-CA-Et was administered to evaluate its anticoagulant efficacy. The results showed a dose-dependent reduction in clot formation time compared to control groups. This finding supports the hypothesis that THIQ derivatives can modulate coagulation pathways effectively .
Study 2: Neuroprotection in Models of Oxidative Stress
Another study focused on the neuroprotective effects of THIQ-CA-Et using a model of oxidative stress induced by hydrogen peroxide. The treated neuronal cells exhibited significantly higher viability and lower apoptosis rates compared to untreated controls. This underscores the compound's potential as a therapeutic agent for neurodegenerative conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What crystallographic techniques elucidate solid-state interactions in hydrochloride salts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
